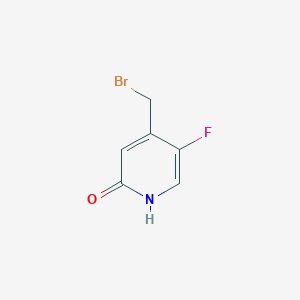

4-Bromomethyl-5-fluoro-2-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-2-4-1-6(10)9-3-5(4)8/h1,3H,2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHYEDDTILCRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271269 | |

| Record name | 4-(Bromomethyl)-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227586-27-7 | |

| Record name | 4-(Bromomethyl)-5-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227586-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 5 Fluoro 2 Hydroxypyridine

Retrosynthetic Analysis of the 4-Bromomethyl-5-fluoro-2-hydroxypyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthesis route. amazonaws.com For this compound, the analysis begins with the most reactive site, the bromomethyl group.

A primary disconnection at the C-Br bond of the 4-methyl position points to the key precursor, 5-fluoro-2-hydroxy-4-methylpyridine . This disconnection corresponds to a forward-reaction step of a regioselective radical bromination. amazonaws.com

Further deconstruction of this key intermediate involves the strategic removal of the functional groups on the pyridine (B92270) ring. The hydroxyl group at the C2 position and the fluorine atom at the C5 position can be disconnected to reveal a simpler pyridine core. This suggests that the synthesis will likely involve the introduction of these functionalities onto a pre-existing pyridine ring through nucleophilic substitution or other aromatic functionalization reactions. nih.govquimicaorganica.org The final retrosynthetic step would lead back to a simple, often commercially available, 4-methylpyridine (B42270) or a related precursor that can be built up to the required intermediate.

Precursor Chemistry and Synthesis Pathways to the Pyridine Core

The successful synthesis of this compound is highly dependent on the efficient construction of its immediate precursor, 5-fluoro-2-hydroxy-4-methylpyridine. This involves the careful and sequential introduction of the necessary substituents onto a pyridine ring.

Synthesis of Halogenated Pyridine Intermediates

The synthesis of functionalized pyridines often begins with halogenated intermediates, which serve as versatile handles for subsequent reactions. sci-hub.senih.gov For instance, a common starting point could be a dihalogenated 4-methylpyridine, such as 2,5-dichloro-4-methylpyridine or 2-bromo-5-fluoro-4-methylpyridine . These compounds can be prepared through various methods, including the Sandmeyer reaction on aminopyridines or through ring-forming condensation reactions. semanticscholar.org A recently reported method describes the synthesis of a highly substituted 5-bromo-2-chloro-4-fluoro-3-iodopyridine , showcasing the complexity and utility of halogen-rich pyridine intermediates in modern organic synthesis. nih.gov

Strategies for Introducing the Hydroxyl Group

The hydroxyl group at the C2 position of the pyridine ring is a critical feature. Pyridines with a leaving group, such as a halogen, at the 2- or 4-positions are susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.org Therefore, a common and effective strategy is the hydrolysis of a 2-halopyridine intermediate (e.g., 2-chloro- or 2-bromopyridine (B144113) derivative) using a strong base like sodium hydroxide (B78521) or potassium hydroxide. lookchem.com

An alternative route involves the diazotization of a 2-aminopyridine (B139424) precursor with a nitrite (B80452) source, followed by hydrolysis of the resulting diazonium salt to yield the 2-hydroxypyridine (B17775). orgsyn.org For example, 2-amino-5-methylpyridine (B29535) can be converted to 2-hydroxy-5-methylpyridine (B17766) using sodium nitrite and sulfuric acid. orgsyn.org It is important to note that 2-hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form, a factor that can influence their reactivity. acs.org

A specific example is the synthesis of 5-fluoro-2-hydroxypyridine from 5-fluoro-2-methoxypyridine via hydrolysis with a strong acid like HBr or HCl. chemicalbook.com

Approaches for Introducing the Fluorine Atom

The introduction of a fluorine atom onto an aromatic ring requires specific fluorinating reagents and conditions. dovepress.com One of the most widely used industrial methods is the Halex reaction, which involves a nucleophilic aromatic substitution of a leaving group (typically chlorine) with a fluoride (B91410) anion source like potassium fluoride (KF) or cesium fluoride (CsF). chemtube3d.comacsgcipr.org This reaction is generally performed in a polar aprotic solvent at elevated temperatures and is particularly effective for electron-deficient aromatic and heteroaromatic systems. acsgcipr.orggoogle.com

For instance, a 5-chloro-2-hydroxy-4-methylpyridine intermediate could potentially be converted to its 5-fluoro counterpart via the Halex reaction. The success of this step often depends on the activation of the pyridine ring and the choice of reaction conditions. google.com Another method involves direct C-H fluorination, although this can be less selective. nih.govdovepress.com For example, AgF₂ has been used for the selective C-H fluorination of pyridines at the vicinal position. dovepress.com

Regioselective Bromination at the Methyl Position

The final step in the synthesis of this compound is the selective bromination of the methyl group at the C4 position.

Radical Bromination Techniques for Side-Chain Functionalization

The most effective method for this transformation is a free-radical bromination, often referred to as a benzylic or allylic bromination. masterorganicchemistry.com The reagent of choice for this reaction is N-Bromosuccinimide (NBS) . organic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.comlibretexts.org

NBS is favored over molecular bromine (Br₂) because it provides a low, steady concentration of bromine radicals, which favors substitution at the allylic-like methyl group over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org The mechanism proceeds via a radical chain reaction, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with a bromine molecule (generated in situ from NBS) to form the desired 4-bromomethyl product and another bromine radical, which propagates the chain. libretexts.org This method's high regioselectivity for the side-chain is crucial for the successful synthesis of the target compound. rsc.org

Table of Synthetic Reactions

| Reaction Step | Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Hydroxylation | 2-Amino-5-methylpyridine | 1) NaNO₂, H₂SO₄, 0-5°C 2) Heat to 95°C 3) NaOH to pH 6.5-7.0 | 2-Hydroxy-5-methylpyridine | orgsyn.org |

| Hydrolysis | 5-Fluoro-2-methoxypyridine | 35% HCl, 145°C or 48% HBr, 100°C | 5-Fluoro-2-hydroxypyridine | chemicalbook.com |

| Fluorination (Halex) | 2,5-Dichloropyridine derivative | KF or CsF, polar aprotic solvent (e.g., DMSO), heat | 2-Chloro-5-fluoropyridine derivative | chemtube3d.comacsgcipr.org |

| Radical Bromination | 5-Fluoro-2-hydroxy-4-methylpyridine | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, light/heat | This compound | masterorganicchemistry.comorganic-chemistry.orglibretexts.org |

Utilization of N-Bromosuccinimide (NBS) and Initiators

The conversion of the 4-methyl group on a precursor, such as 5-fluoro-2-hydroxy-4-methylpyridine, to the target 4-bromomethyl group is typically achieved through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which is crucial for selective benzylic or allylic bromination. wikipedia.org This specific type of reaction is known as the Wohl-Ziegler bromination. wikipedia.org

The reaction is initiated by a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). wikipedia.orggoogle.com The process involves refluxing a solution of the methylpyridine precursor and NBS in a suitable anhydrous solvent, often a non-polar one like carbon tetrachloride (CCl₄), with a catalytic amount of the radical initiator. wikipedia.orggoogle.com The initiator decomposes upon heating or UV irradiation to generate free radicals, which then abstract a hydrogen atom from the methyl group attached to the pyridine ring, creating a more stable benzylic-type radical. This radical then reacts with a bromine molecule, generated in situ from NBS, to form the desired bromomethyl product and a new bromine radical, propagating the chain reaction. youtube.com

The reaction mechanism can be summarized in three stages:

Initiation: The radical initiator (e.g., AIBN) decomposes under heat or light to form radicals. youtube.com

Propagation: A bromine radical abstracts a benzylic hydrogen from the 4-methyl group to form a stabilized pyridine-methyl radical. This radical then reacts with Br₂, which is formed from the reaction of HBr with NBS, to yield the 4-bromomethyl product and another bromine radical. youtube.com

Termination: The reaction concludes when radicals combine to form non-radical species. youtube.com

Control of Selectivity and Minimization of Over-Bromination

A significant challenge in the bromination of the 4-methyl group is preventing over-bromination, which leads to the formation of 4-(dibromomethyl) and 4-(tribromomethyl) side products. nih.gov Controlling the selectivity to favor the mono-brominated product is paramount for achieving a high yield of the desired compound.

Several strategies are employed to minimize over-bromination:

Stoichiometric Control: The molar ratio of the brominating agent to the pyridine substrate is critical. Using a slight excess of the substrate or ensuring the amount of NBS does not exceed 1.0 to 1.1 equivalents relative to the methylpyridine can help prevent further bromination. google.com Some procedures suggest that using less than one equivalent of the brominating agent is preferable to avoid the formation of unwanted side products. google.com

Slow Addition of Reagents: The slow, dropwise addition of the brominating agent solution can maintain a low concentration of the reagent in the reaction mixture, which favors mono-substitution. nih.gov

Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of NBS bromination. manac-inc.co.jp Non-polar solvents are generally preferred for radical brominations of benzylic positions.

Reaction Time and Temperature: Careful monitoring and control of the reaction time and temperature are essential. Prolonged reaction times or excessive temperatures can increase the likelihood of over-bromination and other side reactions. google.com

In some cases, despite optimization, a mixture of mono- and di-brominated isomers may form, which are often difficult to separate. google.com

Directed Functionalization of the Pyridine Ring

The construction of the this compound scaffold requires the carefully planned introduction of the hydroxyl, fluoro, and methyl substituents onto the pyridine ring. The inherent electronic properties of the pyridine ring and the directing effects of the substituents are key considerations in designing a synthetic route. rsc.org The electron-poor nature of the pyridine ring can make direct functionalization challenging. rsc.orgnih.gov

Strategies for ortho-, meta-, and para-Substitution Patterns

The relative positions of the substituents on the pyridine ring (hydroxyl at C2, methyl at C4, and fluoro at C5) dictate the synthetic strategy. The directing effect of each substituent on subsequent electrophilic or nucleophilic aromatic substitution reactions must be considered.

Activating/Deactivating Groups: Substituents on an aromatic ring can be classified as activating or deactivating, and as ortho-, para-, or meta-directors for electrophilic aromatic substitution. masterorganicchemistry.comchemistrysteps.com Activating groups increase the rate of reaction compared to benzene (B151609), while deactivating groups decrease it.

Directing Effects:

Hydroxyl Group (-OH): A hydroxyl group at the C2 position exists in tautomeric equilibrium with its 2-pyridone form. This group is a strong activating, ortho-, para-director. masterorganicchemistry.com It strongly directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Fluorine (-F): Halogens like fluorine are deactivating yet ortho-, para-directing. masterorganicchemistry.com The deactivation is due to the inductive electron-withdrawing effect, while the directing effect comes from the ability of its lone pairs to stabilize the intermediate carbocation through resonance. masterorganicchemistry.com

Substituent with Positive Charge: Groups with a full or partial positive charge adjacent to the ring are typically meta-directors. youtube.com

For the target molecule, the substitution pattern is not a straightforward result of a single electrophilic substitution on a monosubstituted pyridine. The final arrangement is achieved through a sequence of reactions where the directing effects are strategically utilized. acs.orgresearchgate.net

Sequential Introduction of Substituents

A plausible synthetic pathway involves building the substituted pyridine ring from acyclic precursors or by sequentially functionalizing a pre-existing pyridine derivative. organic-chemistry.org A common strategy is to start with a molecule that already contains some of the required functionality.

One potential synthetic sequence could be:

Start with a 2-amino-5-fluoropyridine (B1271945) derivative. The amino group is a versatile handle for further transformations.

Introduction of the methyl group at the C4 position. This might be achieved through various C-H functionalization or cross-coupling strategies.

Conversion of the C2-amino group to a hydroxyl group. This is a standard transformation, often accomplished via diazotization followed by hydrolysis.

Benzylic bromination of the C4-methyl group. This final step, as described in section 2.3.2, uses NBS and a radical initiator to furnish the target compound.

The order of these steps is crucial. For instance, introducing the fluorine atom onto the pyridine ring can be achieved using reagents like Selectfluor. researchgate.net The synthesis of substituted 2-pyridones is a well-established field, providing multiple routes to the core structure. rsc.org

Optimization of Reaction Conditions and Yields

For the crucial benzylic bromination step, optimization would involve:

Screening Solvents: While CCl₄ is traditional, other non-polar solvents might be tested for improved yield or safety.

Temperature Control: The reaction temperature must be high enough to initiate radical formation but not so high as to promote side reactions. Temperatures are often set to the reflux temperature of the chosen solvent, for instance, 80-125°C. google.com

Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or GC-MS) to determine the optimal time to stop the reaction, thereby maximizing the yield of the mono-brominated product and minimizing over-bromination. Reaction times can range from a few hours to over a day. google.comnih.gov

Reagent Stoichiometry: As discussed, fine-tuning the molar ratio of NBS is critical for selectivity and yield. google.com

For the steps involving the functionalization of the pyridine ring, similar optimization studies are necessary. For example, in cross-coupling reactions to introduce the methyl group, the choice of catalyst, ligand, base, and solvent can dramatically affect the outcome.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, a robust purification strategy is essential to isolate the this compound from unreacted starting materials, reagents, and byproducts like succinimide (B58015) and over-brominated species.

Commonly employed purification techniques include:

Work-up: The initial work-up procedure often involves washing the organic reaction mixture with water or a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts and water-soluble impurities like succinimide. google.com The organic layer is then dried over an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

Filtration: If the product or byproducts are solid, filtration can be used for separation. For instance, the succinimide byproduct from the NBS reaction often precipitates from the reaction mixture upon cooling and can be removed by filtration. google.com

Recrystallization: This is a powerful technique for purifying solid products. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly, causing the pure product to crystallize out, leaving impurities in the solution. wikipedia.orggoogle.com

Column Chromatography: For complex mixtures where simple extraction or recrystallization is insufficient, column chromatography is the method of choice. nih.gov Using a stationary phase like silica (B1680970) gel and a suitable mobile phase (eluent), components of the mixture can be separated based on their differing polarities. This technique is particularly useful for separating the desired mono-brominated product from any over-brominated side products. nih.gov

Distillation: While useful for purifying volatile liquids, vacuum distillation is less likely to be suitable for the final product due to its expectedly higher boiling point and potential thermal instability, but it may be used for purifying volatile intermediates or solvents. google.comgoogle.com

The selection of the purification method depends on the physical properties of the target compound and the nature of the impurities present. Often, a combination of these techniques is required to obtain the product in high purity.

Advanced Spectroscopic and Structural Elucidation of 4 Bromomethyl 5 Fluoro 2 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For 4-Bromomethyl-5-fluoro-2-hydroxypyridine, a combination of one-dimensional and two-dimensional NMR experiments would be necessary for an unambiguous structural assignment.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. It is anticipated that the spectrum would display distinct signals for the methylene (B1212753) protons of the bromomethyl group and the aromatic proton on the pyridine (B92270) ring. The chemical shift of the methylene protons would likely appear in the range of 4.5-5.0 ppm, influenced by the adjacent bromine atom and the aromatic ring. The single aromatic proton's chemical shift would be affected by the fluorine and hydroxyl substituents. Furthermore, coupling between the fluorine atom and the aromatic proton would be expected, resulting in a doublet for the proton signal.

Carbon-13 (¹³C) NMR Analysis: Distinct Carbon Environments

The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, five distinct signals for the pyridine ring carbons and one for the bromomethyl carbon would be expected. The chemical shifts of the ring carbons would be influenced by the attached functional groups, with the carbon bearing the fluorine atom showing a characteristic large C-F coupling constant.

Fluorine-19 (¹⁹F) NMR Analysis: Fluorine Environment and Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.govnih.gov In this compound, a single resonance would be expected for the fluorine atom on the pyridine ring. icpms.cz The chemical shift would provide insight into the electronic environment around the fluorine. nih.gov This signal would likely exhibit coupling to the adjacent aromatic proton, providing further confirmation of their proximity. bath.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively establish the connectivity of the molecule, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic proton and the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular fragments and confirming the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

HRMS is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to confirm the molecular formula C₆H₅BrFNO. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, which is a key signature for brominated compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric State Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br and C-F stretching vibrations.

A significant aspect of the analysis for 2-hydroxypyridine (B17775) derivatives is the potential for keto-enol tautomerism, where the compound can exist in equilibrium between the hydroxy-pyridine form and the pyridone form. nih.govnih.gov IR spectroscopy can help to elucidate the dominant tautomeric form in the solid state by observing the presence of either a broad O-H stretch (indicative of the hydroxy form) or a C=O stretch (indicative of the pyridone form). nih.gov The position of these bands provides insight into hydrogen bonding interactions. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Packing

To date, specific X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, has not been reported in publicly available literature. The determination of these parameters through single-crystal X-ray diffraction would be essential to definitively establish its solid-state conformation, including critical bond lengths, bond angles, and torsion angles.

Such a study would also elucidate the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonding (potentially involving the hydroxyl group and the pyridine nitrogen) and halogen bonding (involving the bromine atom). These interactions are crucial in governing the packing of molecules in the crystal lattice, which in turn influences the material's bulk properties.

Hypothetical Data Table Based on a Future Study:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 12.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.20 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.850 |

This table is for illustrative purposes only and represents the type of data that would be obtained from an X-ray crystallographic analysis.

Vibrational Spectroscopy for Detailed Molecular Structure and Dynamics

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=C and C=N ring stretching vibrations, and the C-F and C-Br stretching modes. The Raman spectrum, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the pyridine ring vibrations and the carbon-halogen bonds.

A detailed assignment of the observed vibrational modes, often aided by computational methods like Density Functional Theory (DFT), would offer deep insights into the molecule's force fields and the electronic effects of the various substituents on the pyridine ring.

Hypothetical Vibrational Data Table Based on a Future Study:

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment (Vibrational Mode) |

| ~3400 | Strong, Broad | Weak | ν(O-H) stretch |

| ~3100 | Medium | Medium | ν(C-H) aromatic |

| ~2950 | Medium | Medium | ν(CH₂) stretch of bromomethyl |

| ~1620 | Strong | Medium | ν(C=C) / ν(C=N) ring stretch |

| ~1450 | Medium | Strong | δ(CH₂) scissoring |

| ~1250 | Strong | Weak | ν(C-F) stretch |

| ~650 | Medium | Strong | ν(C-Br) stretch |

This table is for illustrative purposes only and represents the type of data that would be obtained from a vibrational spectroscopic analysis.

Reactivity and Derivatization Pathways of 4 Bromomethyl 5 Fluoro 2 Hydroxypyridine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C-Br bond in the 4-bromomethyl group is the primary site for nucleophilic attack, enabling the covalent attachment of a wide array of functional groups. This reactivity is analogous to that of benzylic halides, making it a valuable building block in organic synthesis.

The substitution of the bromine atom can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the operative pathway being influenced by the nucleophile, solvent, and the electronic properties of the pyridine (B92270) ring.

SN2 Pathway : The SN2 mechanism is generally favored for primary halides like the bromomethyl group. This pathway involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry in a single, concerted step. The presence of the electron-withdrawing pyridine nitrogen and the 5-fluoro substituent tends to destabilize the formation of a positive charge on the adjacent carbon, thus favoring the SN2 pathway over the SN1 pathway.

SN1 Pathway : An SN1 mechanism, which proceeds through a planar carbocation intermediate, is less likely but cannot be entirely discounted, particularly with weak nucleophiles in polar, protic solvents that can stabilize the intermediate. The stability of the potential (5-fluoro-2-hydroxypyridin-4-yl)methyl carbocation is a key determinant. While the nitrogen and fluorine atoms are destabilizing, resonance delocalization of the positive charge into the pyridine ring could offer some stabilization, though this effect is generally weaker than in corresponding benzyl (B1604629) systems.

The choice of reaction conditions is therefore critical in directing the outcome and efficiency of the substitution.

The reaction of 4-Bromomethyl-5-fluoro-2-hydroxypyridine with various nucleophiles provides a straightforward route to a diverse range of derivatives. This versatility makes it a key intermediate for introducing the (5-fluoro-2-hydroxypyridin-4-yl)methyl scaffold.

Common transformations include:

Ethers : Reaction with alkoxides or phenoxides (e.g., sodium ethoxide, sodium phenoxide) yields the corresponding ethers.

Esters : Carboxylate salts, acting as oxygen nucleophiles, react to form esters.

Amines : Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. This is a common step in the synthesis of biologically active molecules.

Thiols : Thiolates (e.g., sodium thiomethoxide) serve as potent sulfur nucleophiles to produce thioethers.

The table below illustrates representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type |

| Oxygen (Alkoxide) | Sodium Ethoxide (NaOEt) | Ether |

| Oxygen (Carboxylate) | Sodium Acetate (NaOAc) | Ester |

| Nitrogen (Amine) | Morpholine | Tertiary Amine |

| Sulfur (Thiolate) | Sodium Thiophenoxide (NaSPh) | Thioether |

| Carbon (Enolate) | Sodium salt of Diethyl Malonate | Alkylated Malonic Ester |

By virtue of the reactive bromomethyl group, this compound functions as a specialized alkylating agent. Its primary role in multistep syntheses is to introduce the (5-fluoro-2-hydroxypyridin-4-yl)methyl moiety onto a target molecule. This fragment is of interest in medicinal chemistry, where substituted pyridine rings are prevalent in pharmaceuticals. nih.gov The presence of fluorine can enhance metabolic stability or modify binding affinities, making this a valuable synthon in drug discovery programs. nih.gov For example, similar functionalized heterocycles are used to build analogues of existing drugs to explore structure-activity relationships. nih.gov

Tautomerism and Reactivity of the 2-Hydroxypyridine (B17775) Moiety

A fundamental aspect of the chemistry of 2-hydroxypyridines is their existence as a mixture of two rapidly interconverting isomers, or tautomers. chemtube3d.com This equilibrium significantly impacts the molecule's reactivity.

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 4-Bromomethyl-5-fluoro-pyridin-2(1H)-one. The aromatic pyridin-2-ol form has a hydroxyl group, while the non-aromatic (but still conjugated) pyridin-2(1H)-one form contains a carbonyl group and an N-H bond. youtube.com

The position of this equilibrium is highly sensitive to the environment. wuxibiology.comwikipedia.org

In the Gas Phase and Non-Polar Solvents : The 2-hydroxypyridine (enol) form is generally favored, as intramolecular hydrogen bonding is less significant and the aromatic stabilization of the pyridine ring is maximized. stackexchange.com

In Polar Solvents and the Solid State : The 2-pyridone (keto) form typically predominates. wikipedia.orgstackexchange.com Polar solvents like water stabilize the more polar pyridone tautomer, which has a larger dipole moment. wuxibiology.com In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules strongly favors the pyridone structure. wikipedia.orgossila.com

Computational studies show that water molecules can catalyze the interconversion by acting as a proton shuttle, significantly lowering the energy barrier for tautomerization. wuxibiology.com The presence of the electron-withdrawing fluorine atom at the 5-position can further influence the electronic distribution in the ring and thus the relative stability of the two tautomers. ossila.comresearchgate.net

| Condition | Predominant Tautomer | Key Stabilizing Factor | Citation |

| Gas Phase | Pyridin-2-ol | Aromaticity | stackexchange.com |

| Non-Polar Solvent | Pyridin-2-ol | Aromaticity | wikipedia.orgstackexchange.com |

| Polar Solvent (e.g., Water) | Pyridin-2(1H)-one | Solvation of larger dipole moment | wuxibiology.comwikipedia.org |

| Solid State | Pyridin-2(1H)-one | Intermolecular H-bonding | wikipedia.orgossila.com |

The existence of two different tautomers provides two distinct sets of reactive sites, allowing for selective functionalization by carefully choosing reaction conditions.

Reactions of the Pyridin-2-ol Tautomer : This form behaves like a phenol. The hydroxyl group is nucleophilic and can undergo O-alkylation or O-acylation. The aromatic ring itself is activated towards electrophilic aromatic substitution, although the pyridine nitrogen is deactivating.

Reactions of the Pyridin-2(1H)-one Tautomer : This form has an amide-like structure. The ring nitrogen is nucleophilic (after deprotonation) and is a common site for N-alkylation or N-acylation. The conjugated diene system within the ring can also participate in cycloaddition reactions.

In practice, reactions with electrophiles such as alkyl halides can yield a mixture of N- and O-alkylated products. The ratio of these products is highly dependent on the reaction conditions. For instance, using a strong base that fully deprotonates the molecule might favor N-alkylation, whereas different conditions might favor reaction at the oxygen of the hydroxypyridine tautomer. This dual reactivity, stemming from tautomerism, adds a layer of complexity and synthetic opportunity to the chemistry of this compound. quimicaorganica.org

O-Alkylation and O-Acylation Reactions of the Hydroxyl Group

The hydroxyl group of this compound, which exists in tautomeric equilibrium with its 2-pyridone form, is a key site for derivatization through O-alkylation and O-acylation. These reactions are fundamental for introducing a variety of functional groups and for protecting the hydroxyl group to allow for selective reactions at other positions of the molecule.

O-alkylation is commonly achieved by treating the hydroxypyridine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity between N- and O-alkylation, a common challenge in the chemistry of hydroxypyridines. For instance, in related systems, the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) has been shown to favor O-alkylation. nih.gov

O-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine. This reaction proceeds readily to form the corresponding ester derivatives.

The table below summarizes representative O-alkylation and O-acylation reactions applicable to hydroxypyridines, which can be extrapolated for this compound.

| Reagent | Product Type |

| Alkyl Halide (e.g., CH₃I, BnBr) | O-Alkyl Ether |

| Acid Chloride (e.g., CH₃COCl, BzCl) | O-Acyl Ester |

| Acid Anhydride (e.g., (CH₃CO)₂O) | O-Acyl Ester |

Palladium-Catalyzed Cross-Coupling Reactions and their Potential

Palladium-catalyzed cross-coupling reactions represent a powerful tool for carbon-carbon and carbon-heteroatom bond formation, and derivatives of this compound are excellent candidates for such transformations. acs.org The bromine atom on the pyridine ring, if present in a derivative, or a triflate group introduced at the hydroxyl position, can serve as a handle for these reactions.

Strategies for Functionalization at the Bromine Position (if applicable in derivatives)

In derivatives of this compound where a bromine atom is present on the pyridine ring (for example, at the 2-position in a precursor), palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations can be employed. acs.org These reactions allow for the introduction of aryl, vinyl, alkyl, or amino substituents. The reactivity of the C-Br bond is influenced by the electronic nature of the pyridine ring and the other substituents present.

Introduction of Diverse Chemical Scaffolds

The true potential of palladium-catalyzed cross-coupling with this scaffold lies in the derivatization of the hydroxyl group into a triflate (trifluoromethanesulfonate). This transforms the electron-rich hydroxypyridine into a highly reactive electrophile for cross-coupling reactions. 4-Pyridyl nonaflates, for instance, are versatile building blocks for synthesizing π-conjugated systems. acs.org Suzuki-Miyaura coupling with arylboronic acids is a common method to introduce biaryl scaffolds. acs.org

The following table illustrates potential palladium-catalyzed cross-coupling reactions on derivatives of this compound.

| Coupling Partner | Reaction Type | Resulting Linkage |

| Arylboronic Acid | Suzuki-Miyaura | C-C (Aryl) |

| Organotin Reagent | Stille | C-C (Aryl/Vinyl/Alkyl) |

| Amine | Buchwald-Hartwig | C-N |

| Terminal Alkyne | Sonogashira | C-C (Alkynyl) |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.gov The presence of a hydroxyl group (an activating group) and a fluorine atom (a deactivating group) on the ring of this compound creates a complex reactivity profile.

The hydroxyl group at the 2-position strongly activates the ring, directing electrophiles to the ortho and para positions (positions 3 and 5). However, the fluorine atom at position 5 deactivates the ring through its inductive effect. Nitration and halogenation are common EAS reactions. For instance, nitration of pyridine derivatives often requires harsh conditions, such as fuming nitric and sulfuric acids. libretexts.org The regioselectivity of EAS on this specific scaffold would be a subject of interest for further investigation, with the outcome depending on the precise reaction conditions and the directing effects of the substituents.

Free Radical Reactions Involving the Bromomethyl Group

The bromomethyl group is susceptible to free radical reactions, most notably benzylic-type bromination if starting from the corresponding 4-methyl derivative, and subsequent substitution reactions. The formation of the 4-bromomethyl group can be achieved through the free-radical bromination of 4-methyl-5-fluoro-2-hydroxypyridine (or a protected version) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.netmasterorganicchemistry.com

Once formed, the bromomethyl group is a reactive handle for various transformations. It can participate in radical-mediated coupling reactions. For example, in related systems, pyridyl radicals generated photochemically can undergo hydroarylation with olefins. nih.gov

Other Chemical Transformations and Rearrangement Reactions

Beyond the primary reaction pathways, the multifunctional nature of this compound allows for other chemical transformations. The bromomethyl group is a potent electrophile and can readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities. nih.gov

Rearrangement reactions of highly substituted pyridines, while not extensively documented for this specific molecule, can occur under certain conditions, such as in the presence of strong acids or bases, or under thermal or photochemical stimuli. Given the substitution pattern, Dimroth-type rearrangements or other ring-opening and ring-closing sequences could be explored in future studies.

Computational and Theoretical Studies on 4 Bromomethyl 5 Fluoro 2 Hydroxypyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons and predict molecular stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various pyridine (B92270) derivatives. ekb.egnih.gov For 4-Bromomethyl-5-fluoro-2-hydroxypyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine its most stable conformation. nih.govrsc.org

These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, DFT has been used to calculate changes in bond lengths and angles, showing a shortening of the C2=O bond and an elongation of the C2-N1 bond in the pyridone form. nih.gov Similar calculations for this compound would reveal the influence of the bromomethyl and fluoro substituents on the geometry of the pyridine ring and the hydroxyl group.

Table 1: Representative DFT-Calculated Parameters for Substituted Pyridines This table is illustrative and based on typical values found in computational studies of similar compounds.

| Parameter | Typical Calculated Value |

|---|---|

| C-Br Bond Length | ~1.90 - 1.95 Å |

| C-F Bond Length | ~1.35 - 1.40 Å |

| O-H Bond Length | ~0.96 - 0.98 Å |

| C=O Bond Length (pyridone tautomer) | ~1.22 - 1.25 Å |

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov The MEP surface allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

For this compound, an MEP analysis would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom would also influence the potential distribution on the pyridine ring. ekb.eg

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

Table 2: Illustrative HOMO-LUMO Data for a Substituted Pyridine This table is a hypothetical representation based on typical computational results for similar molecules.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Conformational Analysis and Energy Minimization

Substituted pyridine derivatives can exist in various conformations due to the rotation of substituent groups. Conformational analysis aims to identify the most stable conformers, which correspond to the lowest energy states on the potential energy surface. This is typically achieved through computational methods that systematically explore the conformational space and perform energy minimization for each possible structure. For this compound, the rotation around the C-C bond of the bromomethyl group and the orientation of the hydroxyl group would be of primary interest. By calculating the relative energies of different conformers, the most populated conformation at a given temperature can be predicted, which is crucial for understanding its biological activity and reaction pathways.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

For this compound, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov For example, the characteristic stretching frequencies for the O-H, C=O (in the pyridone tautomer), C-F, and C-Br bonds can be predicted. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. youtube.com These theoretical chemical shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum and confirm the molecular structure. The predicted shifts would be influenced by the electronic environment of each nucleus, which is affected by the neighboring substituents.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates the comparison between computationally predicted and experimentally observed spectroscopic data.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | ~3400 | ~3450 |

| ¹H NMR: -CH₂Br (ppm) | ~4.5 | ~4.6 |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway. researchgate.net

For this compound, computational modeling could be used to study various reactions, such as its tautomerization between the hydroxy and pyridone forms. Theoretical studies on 2-hydroxypyridine have detailed the transition state and activation barrier for this proton transfer reaction. nih.gov Similar investigations for the title compound would reveal how the substituents affect the kinetics and thermodynamics of this equilibrium. Furthermore, the mechanisms of its reactions with other reagents, for example, nucleophilic substitution at the bromomethyl group, could be elucidated, providing valuable information for synthetic chemists. researchgate.netacs.org

Theoretical Insights into Structure-Reactivity Relationships

A comprehensive search for detailed research findings, including data from Density Functional Theory (DFT) studies or other molecular modeling techniques specifically for this compound, did not yield any specific results. The scientific community has explored the electronic properties, molecular orbitals, and reactivity descriptors of a wide range of related heterocyclic compounds, including other brominated and fluorinated pyridines. These studies often provide valuable insights into how substituents influence the electronic structure and, consequently, the chemical behavior of the pyridine ring. However, direct computational data, such as calculated bond lengths, bond angles, Mulliken charges, electrostatic potential maps, or frontier molecular orbital energies for this compound, are not available in the current body of published research.

The absence of such fundamental theoretical data precludes a detailed discussion of its specific structure-reactivity relationships based on computational models. Further research is required to elucidate the electronic and structural characteristics of this compound, which would be invaluable for predicting its reactivity, stability, and potential applications.

Applications of 4 Bromomethyl 5 Fluoro 2 Hydroxypyridine in Synthetic Chemistry

Role as a Versatile Synthetic Building Block

The intrinsic reactivity of the functional groups present in 4-Bromomethyl-5-fluoro-2-hydroxypyridine—a reactive bromomethyl group, an activating fluoro substituent, and a nucleophilic/directing hydroxypyridine core—positions it as a highly versatile synthetic building block. The 2-hydroxypyridine (B17775) tautomer exists in equilibrium with its corresponding 2-pyridone form, which can influence its reactivity in different chemical environments.

The bromomethyl group at the 4-position is a key feature, rendering the benzylic-like position susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles. The fluorine atom at the 5-position electronically influences the pyridine (B92270) ring, potentially enhancing the reactivity of adjacent positions and offering a site for further functionalization through nucleophilic aromatic substitution under specific conditions.

Intermediate for Complex Heterocyclic Systems

The reactivity of the bromomethyl group is a gateway to the synthesis of more complex heterocyclic systems. For instance, reaction with various binucleophiles could lead to the formation of fused ring systems. The general reactivity of substituted pyridines in forming complex molecules is well-documented. frontierspecialtychemicals.com For example, related bromo- and fluoro-substituted pyridines are extensively used in cross-coupling reactions to construct intricate molecular scaffolds. frontierspecialtychemicals.comchemicalbook.com It is conceivable that this compound could serve as a precursor to novel fused pyridine derivatives, which are prevalent in medicinal chemistry. nih.gov

Precursor for Advanced Organic Materials (excluding direct biological materials)

While direct applications of this compound in materials science are not documented, the structural features suggest potential. The ability to undergo polymerization or be incorporated into larger macromolecular structures is a key attribute for monomers in materials science. The bromomethyl handle could be converted to a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The inherent properties of the fluorinated pyridine core, such as thermal stability and specific electronic characteristics, could be imparted to the resulting polymer.

Synthesis of Ligands for Catalysis and Coordination Chemistry

Pyridyl-containing ligands are ubiquitous in coordination chemistry and catalysis. The 4-bromomethyl group of the title compound can be readily transformed into various donor groups. For example, substitution of the bromide with phosphines, amines, or thiolates would yield mono- or bidentate ligands. The electronic properties of these ligands can be fine-tuned by the presence of the fluoro and hydroxyl substituents on the pyridine ring, which in turn would influence the catalytic activity and selectivity of the corresponding metal complexes. The synthesis of ligands from substituted bromopyridines is a common strategy in the development of new catalysts.

Methodologies for Constructing Molecular Diversity

The concept of molecular diversity is central to drug discovery and materials science. This compound is an ideal scaffold for generating a library of diverse molecules. The sequential or parallel reaction of the bromomethyl group with a variety of nucleophiles would rapidly generate a collection of analogues with diverse side chains at the 4-position.

Furthermore, the 2-hydroxy group can be alkylated or acylated, adding another point of diversification. The fluorine atom, while generally less reactive towards nucleophilic aromatic substitution than other halogens, could potentially be displaced under forcing conditions or through metal-catalyzed processes, offering a third vector for modification. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the pyridine core.

Development of Specialized Chemical Reagents

The reactivity of the bromomethyl group could be harnessed to develop specialized chemical reagents. For instance, attachment of this moiety to a solid support would create a resin-bound scavenger or a solid-phase synthesis linker. The pyridine nitrogen can also be quaternized to form pyridinium (B92312) salts, which have applications as phase-transfer catalysts or ionic liquids. The specific substitution pattern of this compound could lead to reagents with unique solubility or reactivity profiles.

Design and Synthesis of Molecular Probes (non-clinical, for chemical research)

Molecular probes are essential tools for studying chemical and biological processes. The 4-bromomethyl group of the title compound provides a convenient attachment point for fluorophores, quenchers, or other reporter groups. For example, reaction with a fluorescent amine would yield a fluorescently labeled pyridine derivative. The photophysical properties of the resulting probe could be modulated by the electronic nature of the substituted pyridine ring. Such probes could be used in various chemical research applications, such as sensing or imaging.

Analytical Methodologies for Detection and Quantification of 4 Bromomethyl 5 Fluoro 2 Hydroxypyridine in Research Samples

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate components of a mixture. For a compound such as 4-Bromomethyl-5-fluoro-2-hydroxypyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques for separation and purity evaluation.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The polarity of this compound, conferred by the hydroxyl and fluorine groups, makes it well-suited for reverse-phase HPLC analysis. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for a compound of this nature would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a pH-adjusting acid like formic or acetic acid to suppress ionization of the hydroxyl group) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. The precise wavelength would be determined by analyzing the UV spectrum of the pure compound. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard. The precision of the method is assessed by repeatedly injecting the same sample, with the relative standard deviation (RSD) of the peak area serving as a measure of repeatability.

Hypothetical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min (10% B), 2-15 min (10-90% B), 15-20 min (90% B), 20-25 min (10% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | DAD at 275 nm |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation in the hot injector port. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability. A common derivatization agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be readily analyzed on a non-polar capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase. The separated components are then ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte. lcms.cz

Illustrative GC-MS Conditions (for TMS-derivatized analyte):

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 amu |

Spectrophotometric Methods (e.g., UV-Vis)

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that contain a chromophore. The substituted pyridine ring in this compound acts as a chromophore, absorbing light in the UV region.

To determine the concentration of the compound in a solution, a UV-Vis spectrophotometer is used to measure its absorbance at the wavelength of maximum absorption (λmax). The λmax is identified by scanning a dilute solution of the pure compound across a range of UV wavelengths. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to its concentration. A calibration curve of absorbance versus concentration can be prepared using standards of known concentration, which is then used to determine the concentration of unknown samples. While this method is simple and rapid, it is less specific than chromatographic techniques, as any impurity that absorbs at the same wavelength will interfere with the measurement.

Electrochemical Detection Methods

Electrochemical methods can offer high sensitivity and selectivity for electroactive compounds. The this compound molecule contains functional groups that could potentially be oxidized or reduced under specific electrochemical conditions. For instance, the hydroxyl group on the pyridine ring could be susceptible to oxidation at a suitable electrode surface (e.g., glassy carbon or boron-doped diamond).

Techniques such as cyclic voltammetry could be used to study the electrochemical behavior of the compound and identify its oxidation or reduction potentials. Based on these findings, more sensitive quantitative methods like differential pulse voltammetry or amperometry could be developed. These methods would be particularly useful for detecting trace amounts of the compound in complex matrices where other detection methods might lack the required sensitivity. However, the development of a robust electrochemical method requires careful optimization of parameters such as pH, supporting electrolyte, and electrode material.

Purity Profiling and Impurity Identification in Synthetic Batches

Ensuring the purity of a synthetic compound is critical. Purity profiling involves the use of high-resolution analytical techniques to separate, identify, and quantify any impurities present in a synthesized batch. For this compound, HPLC is the primary tool for this purpose. A high-resolution HPLC method can separate the main compound from related substances, which may include starting materials, intermediates, byproducts, or degradation products.

The identification of these impurities is often a challenging task that requires a combination of techniques. When an unknown peak is observed in the HPLC chromatogram, it can be further investigated using hyphenated techniques like LC-MS/MS. By analyzing the mass of the impurity and its fragmentation pattern, a potential structure can be proposed. For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Common impurities in a batch of this compound could arise from incomplete reactions or side reactions. For example, the starting material for the bromination step might be present if the reaction did not go to completion. Over-bromination or the formation of isomeric products are also possibilities that need to be monitored. A thorough purity profiling study provides crucial information about the quality and consistency of the synthetic process.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic organic chemistry. nih.govresearchgate.net Future research should prioritize the development of sustainable synthetic pathways to 4-Bromomethyl-5-fluoro-2-hydroxypyridine and its derivatives. This involves moving away from hazardous reagents and harsh reaction conditions often associated with traditional heterocyclic synthesis. nih.gov

Key areas for exploration include:

One-Pot Syntheses: Designing cascade or domino reactions where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. researchgate.netrsc.org Such processes reduce waste, save energy, and simplify purification procedures. nih.gov

Use of Green Solvents: Investigating the use of water, ethanol, or water-ethanol mixtures as reaction media can drastically reduce the environmental impact of the synthesis. nih.govresearchgate.netrsc.org

Catalytic Approaches: Employing heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, can facilitate easier catalyst separation and recycling, contributing to a more sustainable process. nih.gov Research into organo-catalysis for the synthesis of functionalized pyridones also presents a promising, metal-free alternative. researchgate.net

| Green Synthesis Strategy | Potential Advantages | Relevant Research Precedent |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures, mild conditions. nih.govacs.org | Synthesis of functionalized pyridones from simple starting materials in water. researchgate.netrsc.org |

| Aqueous Media Synthesis | Environmentally benign, low cost, enhanced safety. nih.gov | Chemoenzymatic one-pot syntheses in aqueous media combining cross-coupling and biotransformation. frontierspecialtychemicals.com |

| Heterogeneous Catalysis | Catalyst reusability, ease of product purification, process scalability. nih.gov | Use of MOFs like UiO-66 for synthesizing substituted pyridines. nih.gov |

Exploration of Novel Reactivity Patterns and Chemoselective Transformations

The compound features multiple reactive sites: the electrophilic carbon of the bromomethyl group, the fluorinated pyridine (B92270) ring susceptible to nucleophilic substitution, and the 2-hydroxypyridine (B17775) tautomer which can react at the nitrogen or oxygen atom. iipseries.org A systematic investigation into the chemoselective transformation of these sites is a crucial research direction.

Future studies could focus on:

Selective C-H Functionalization: Modern methods for direct C-H activation could allow for the introduction of new functional groups onto the pyridine ring without pre-functionalization, offering a more atom-economical approach. researchgate.net

Tautomer-Controlled Reactivity: The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is influenced by the solvent's polarity. iipseries.org Exploiting this property could enable selective N- vs. O-alkylation or acylation, leading to diverse molecular scaffolds.

Fluorine as a Directing Group: The fluorine atom's electron-withdrawing nature influences the regioselectivity of reactions on the pyridine ring. Research into harnessing this effect for site-selective substitutions or metalations would be valuable. nih.gov The installation of fluorine can also be a key step in preparing precursors for more complex molecules. researchgate.net

Integration into Supramolecular Chemistry Architectures

Pyridone and pyridine moieties are privileged scaffolds in supramolecular chemistry due to their well-defined coordination vectors and hydrogen bonding capabilities. nih.govfrontiersin.orgchimia.ch The dual hydrogen-bond donor and acceptor nature of the 2-pyridone tautomer makes it an excellent candidate for constructing programmed self-assembling systems. nih.gov

Promising research avenues include:

Self-Assembled Macrocycles and Cages: The directional bonding preferences of the pyridine nitrogen and the hydrogen-bonding capacity of the pyridone form can be used to construct complex, discrete architectures like macrocycles or coordination cages. rsc.org The presence of fluorine can introduce orthogonal interactions (fluorous effects) that may guide the assembly process toward unique structures, such as the stable Pd8L16 square antiprism formed from a perfluorobiphenyl-linked pyridine ligand. acs.org

Functional Polymers and Gels: Incorporating the compound as a monomer or cross-linker into polymers could lead to materials with interesting self-assembly properties in solution or the solid state. rsc.org The hydrogen bonding of the pyridone unit could be used to form supramolecular polymers or responsive hydrogels.

Anion Recognition: The hydrogen-bond donor capability of the N-H group in the pyridone form can be exploited for the design of receptors for anionic guest species, a key area in supramolecular chemistry. rsc.org

Advanced Material Science Applications (excluding direct biological applications)

The unique combination of a fluorinated core and a pyridone structure suggests significant potential for applications in materials science. iipseries.orgmdpi.com Pyridone derivatives have already shown promise as components in organic light-emitting diodes (OLEDs).

Future research should explore:

Organic Electronics: The electron-deficient, fluorinated pyridine ring could be beneficial for creating n-type organic semiconductor materials. Derivatives of this compound could be synthesized and evaluated as components in OLEDs, organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Fluoropolymers: The compound could serve as a monomer or an additive in the synthesis of advanced fluoropolymers. Such materials are known for their high thermal stability, chemical resistance, and unique surface properties. rsc.orgmdpi.com

Smart Materials: The responsive nature of the pyridone hydrogen-bonding motif could be integrated into materials that respond to external stimuli such as temperature, pH, or light. This could lead to the development of sensors or rewritable fluorescent platforms. rsc.org

| Material Application | Key Feature of Compound | Potential Outcome |

| Organic Semiconductors | Fluorinated pyridone core | N-type materials for OLEDs and OFETs. |

| High-Performance Polymers | C-F and C-Br bonds | Monomers for fluoropolymers with enhanced thermal and chemical stability. mdpi.com |

| Stimuli-Responsive Materials | Hydrogen-bonding pyridone unit | Development of sensors and switchable devices. rsc.org |

Multicomponent Reactions Incorporating the Chemical Compound

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.govacs.org While many MCRs exist for synthesizing pyridines and pyridones, nih.govresearchgate.netacs.org the development of new MCRs that incorporate this compound as a building block is an exciting and unexplored area.

Research in this direction could involve:

Design of Novel MCRs: Developing new MCRs where the compound acts as one of the starting components. For example, the bromomethyl group could participate in a sequence of reactions following an initial condensation involving the pyridine core.

Post-MCR Modification: Using the compound to functionalize products obtained from existing MCRs. The bromomethyl group is an excellent electrophile for attaching the fluoro-hydroxypyridine motif to a complex scaffold created in an MCR.

Access to Diverse Libraries: Employing MCRs to generate a large library of derivatives from this compound for screening in materials science or as synthetic intermediates. The efficiency and step-economy of MCRs make them ideal for this purpose. acs.org

Q & A

Basic: What are the key considerations for synthesizing 4-bromomethyl-5-fluoro-2-hydroxypyridine in a research laboratory?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, bromomethyl groups can be introduced via radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄ with AIBN as an initiator) . Fluorination at the 5-position may require selective electrophilic substitution or halogen exchange reactions, as demonstrated in fluoropyridine syntheses . Hydroxyl groups at the 2-position are sensitive to oxidation; thus, protecting groups (e.g., silyl ethers) are recommended during bromomethyl/fluoro substitutions to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotational barriers in bromomethyl groups) or hydrogen bonding involving the hydroxyl group. To resolve these:

- Perform variable-temperature NMR to observe conformational changes .

- Use 2D NMR (COSY, HSQC) to assign coupling constants and confirm substituent positions .

- Compare experimental data with computational predictions (DFT calculations for chemical shifts and coupling constants) .

- For ambiguous cases, X-ray crystallography (using SHELX programs ) provides definitive structural assignments.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and respiratory protection if aerosolization is possible .

- Ventilation: Use fume hoods to mitigate inhalation risks, as brominated pyridines may release toxic vapors .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines or thiols) or participates in Suzuki-Miyaura couplings when converted to a boronic ester. However, steric hindrance from the adjacent fluoro and hydroxyl groups can reduce reactivity. To optimize:

- Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency in palladium-mediated couplings .

- Activate the bromomethyl group via in situ generation of a Grignard reagent for Negishi couplings .

- Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts .

Basic: What analytical techniques are most reliable for confirming the purity of this compound?

Methodological Answer:

- HPLC-PDA: Quantify purity (>95%) using a C18 column with acetonitrile/water mobile phases .

- Elemental Analysis: Validate elemental composition (C, H, N, Br, F) against theoretical values .

- Melting Point: Compare observed melting points with literature data (if available) to detect impurities .

Advanced: How can researchers address low yields in the synthesis of this compound analogs?

Methodological Answer:

Low yields may stem from competing side reactions (e.g., dehydrohalogenation or hydroxyl group oxidation). Strategies include:

- Optimizing Reaction Solvents: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase byproducts; test alternatives like THF or dichloromethane .

- Temperature Control: Lower temperatures (−20°C to 0°C) reduce unwanted radical pathways in bromination steps .

- Catalyst Screening: Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) for coupling reactions to improve regioselectivity .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

The compound serves as a versatile intermediate:

- Drug Discovery: Functionalize the bromomethyl group to create covalent inhibitors targeting cysteine residues in enzymes .

- Bioconjugation: Attach fluorophores or affinity tags via nucleophilic substitution for imaging or proteomics studies .

- Antimicrobial Agents: Modify the hydroxyl group to enhance bioavailability in fluoroquinolone analogs .

Advanced: How can computational modeling aid in predicting the stability of this compound under varying pH conditions?

Methodological Answer:

- Perform pKa calculations (using software like MarvinSketch) to predict protonation states of the hydroxyl group .

- Conduct molecular dynamics (MD) simulations to assess hydrolysis rates of the bromomethyl group in aqueous buffers .

- Validate predictions experimentally via stability studies (HPLC monitoring at pH 3–9) .

Basic: What are the storage requirements for this compound to prevent degradation?

Methodological Answer:

- Temperature: Store at −20°C in airtight, light-resistant containers to inhibit radical decomposition .

- Desiccant: Include silica gel packs to absorb moisture, as hydroxyl groups may hydrolyze bromomethyl substituents .

- Compatibility: Avoid contact with metals (e.g., aluminum) that could catalyze side reactions .

Advanced: What strategies mitigate toxicity risks when testing this compound in biological assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Replace the bromomethyl group with less reactive moieties (e.g., methyl or ethyl) to reduce covalent binding to non-target proteins .

- In Silico Toxicity Prediction: Use tools like ProTox-II to prioritize analogs with lower predicted hepatotoxicity .

- In Vitro Screening: Test cytotoxicity in HepG2 cells and monitor apoptosis markers (e.g., caspase-3 activation) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|